Isopropyl 3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate
Description
Isopropyl 3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate is a polycyclic heteroaromatic compound featuring a fused thieno[2,3-b][1,6]naphthyridine core. Its structure includes a 2-thienyl substituent at position 4, a methyl group at position 6, and an isopropyl ester at position 2. The compound’s molecular complexity arises from the fusion of thiophene and naphthyridine rings, which imparts unique electronic and steric properties.
Properties
IUPAC Name |
propan-2-yl 3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-10(2)24-19(23)17-16(20)15-14(13-5-4-8-25-13)11-9-22(3)7-6-12(11)21-18(15)26-17/h4-5,8,10H,6-7,9,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMNSBSQRQKTNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C2=C(C3=C(CCN(C3)C)N=C2S1)C4=CC=CS4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienyl Intermediate: The synthesis begins with the preparation of a thienyl intermediate through a series of reactions involving thiophene derivatives.
Cyclization: The thienyl intermediate undergoes cyclization to form the tetrahydrothieno ring system.
Amination and Carboxylation: The cyclized product is then subjected to amination and carboxylation reactions to introduce the amino and carboxylate groups, respectively.
Isopropylation: Finally, the isopropyl group is introduced through an alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. Researchers are studying its effects on various diseases and conditions, aiming to develop new treatments.
Industry
In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in material science and chemical engineering.
Mechanism of Action
The mechanism of action of Isopropyl 3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Carboxylate Ester vs. Carboxamide
A closely related compound, 3-Amino-N-isopropyl-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide (C₁₅H₂₀N₄OS, monoisotopic mass 304.135782), differs by replacing the isopropyl ester with a carboxamide group. Key distinctions include:
- Reactivity : The ester group in the target compound is more prone to hydrolysis than the carboxamide, which may influence metabolic stability .
- Hydrogen Bonding: The carboxamide’s NH group provides an additional hydrogen-bond donor, which could improve target binding affinity in biological systems .
Ring System Modifications: Thieno[2,3-h] vs. Thieno[2,3-b] Naphthyridines
describes 8-methyl-1,2-dihydrothieno[2,3-h][1,6]naphthyridine, synthesized via intermediates like 2-(3-cyanopropyl-thio)-6-methylpyridine-3-thiolate (2b). Structural differences include:
- Ring Fusion : The [2,3-h] fusion in ’s compound alters the π-conjugation pattern compared to the [2,3-b] fusion in the target compound, affecting electronic properties (e.g., absorption spectra) .
- Substituent Placement : The 8-methyl group in ’s derivative versus the 6-methyl group in the target compound may lead to divergent steric interactions in protein binding pockets .
Functional Group Protection: Boc-Protected Analogs
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (C₁₅H₂₂N₂O₄S) introduces a tert-butoxycarbonyl (Boc) protecting group. Key comparisons:
- Stability: The Boc group enhances amine stability under acidic conditions but requires deprotection for biological activity, unlike the target compound’s free amino group .
- Steric Effects : The bulky Boc group may hinder interactions with enzymatic active sites, reducing potency compared to the target compound’s unmodified structure .
Tabulated Structural and Physicochemical Comparison
Q & A
Q. What are the foundational synthetic routes for this compound, and how do reaction conditions influence intermediate formation?
The synthesis typically involves multi-step protocols, starting with condensation reactions. For example, a related methyl ester variant is synthesized via condensation of 1-methylpiperidin-4-one with malononitrile and carbon disulfide, forming a thiopyrano intermediate . Key steps include cyclization and functional group modifications. Reaction conditions (e.g., solvent polarity, temperature, and catalyst presence) significantly impact intermediate stability and regioselectivity. Triethylamine is often used to deprotonate intermediates, while Ag₂O may assist in methylation steps for ring closure .
Q. What analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : Proton and carbon NMR resolve fused-ring proton environments (e.g., thienyl protons at δ 7.70–9.16 ppm) and confirm substituent positions .
- X-ray Crystallography : Determines spatial arrangement of the fused thieno-naphthyridine core and substituents like the isopropyl ester .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns indicative of the amino and carboxylate groups .
Q. How does solubility and stability impact experimental design?
The compound’s solubility varies with pH and solvent polarity due to its amino (basic) and carboxylate (acidic) groups. For instance:
Advanced Research Questions
Q. What strategies optimize heterocyclic ring formation during synthesis?
- Catalyst Screening : Pd-based catalysts improve cyclization efficiency for the thieno[2,3-b] ring .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) for steps like thiopyrano intermediate formation .
- Equivalents Control : Using 1.2 equivalents of arylboronic acids minimizes diarylation side products during Suzuki couplings .
Q. How can computational modeling predict bioactivity against kinase targets?
- Molecular Docking : The amino and thienyl groups show high affinity for ATP-binding pockets in kinases (e.g., CDK2, EGFR).
- MD Simulations : Reveal stable binding conformations over 100 ns trajectories, with RMSD <2.0 Å .
- SAR Studies : Modifying the isopropyl group to bulkier tert-butyl esters increases hydrophobic interactions but reduces solubility .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., 0.5 μM vs. 5.0 μM for kinase inhibition) may arise from:
- Purity Differences : HPLC purity thresholds (>98% vs. 95%) significantly affect assay reproducibility .
- Assay Conditions : ATP concentrations (1 mM vs. 10 mM) alter competitive inhibition metrics .
- Cell Line Variability : Use isogenic cell lines to standardize permeability and efflux pump effects.
Methodological Guidance for Data Analysis
Q. How to design dose-response studies for in vitro toxicity profiling?
- Dose Range : Test 0.1–100 μM with logarithmic spacing to capture EC₅₀.
- Controls : Include a positive control (e.g., staurosporine for apoptosis) and vehicle control (DMSO ≤0.1%).
- Endpoint Assays : Combine MTT (mitochondrial activity) and LDH (membrane integrity) for comprehensive cytotoxicity assessment .
Q. What mechanistic studies validate target engagement?
- Cellular Thermal Shift Assay (CETSA) : Confirm target protein stabilization post-treatment.
- Kinase Profiling Panels : Use broad-spectrum panels (e.g., 400+ kinases) to identify off-target effects .
- CRISPR Knockout Models : Compare IC₅₀ in wild-type vs. kinase-knockout cells to confirm specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
